molecular formula C6H5BF2O2 B069649 2,5-Difluorophenylboronic acid CAS No. 193353-34-3

2,5-Difluorophenylboronic acid

Cat. No. B069649
M. Wt: 157.91 g/mol
InChI Key: KTOJGSDLJNUAEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related boronic acids often involves catalytic processes that utilize boronic acids as key intermediates. For instance, perfluorophenylboronic acids have been used in the direct stereoselective synthesis of 2-deoxygalactosides, showcasing the role of boronic acids in facilitating complex glycosylation reactions without the need for metal catalysts or excess nucleophiles (Tatina et al., 2019).

Molecular Structure Analysis

The molecular structure of difluorophenylboronic acids has been investigated through various spectroscopic techniques. In one study, 2,3-difluorophenylboronic acid was characterized using FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy, combined with quantum chemical calculations, revealing insights into its conformers and molecular vibrations (Karabacak et al., 2012).

Chemical Reactions and Properties

Boronic acids, including difluorophenylboronic acids, play a crucial role in organic synthesis, particularly in coupling reactions. The Suzuki-Miyaura reaction is a notable example where boronic acids act as coupling partners to form biaryl compounds. This reaction has been optimized for challenging substrates like polyfluorophenylboronic acids, highlighting the adaptability and utility of boronic acids in cross-coupling chemistry (Kinzel et al., 2010).

Scientific Research Applications

  • Analgesic and Anti-inflammatory Applications : 5-(2,4-Difluorophenyl)salicylic acid, a derivative, has been found more active than aspirin as an analgesic and anti-inflammatory agent, with superior duration of action and therapeutic index (Hannah et al., 1978).

  • Spectroscopic Characterization : 3,5-difluorophenylboronic acid has been studied for its spectroscopic properties, including FT-IR, FT-Raman, UV–Vis, and NMR spectroscopic techniques, aiding in understanding its structural and electronic properties (Karabacak et al., 2014).

  • Molecular Structure Investigation : Similar studies on 2,3-difluorophenylboronic acid have helped in determining its structural, spectroscopic, and electronic characteristics (Karabacak et al., 2012).

  • Catalysis in Synthesis : Perfluorophenylboronic acids have been used as catalysts in the synthesis of 2-deoxygalactosides and other organic compounds, demonstrating their utility in organic synthesis (Tatina et al., 2019).

  • Applications in Lithium-ion Batteries : Certain fluorophenylboronic acids have been identified as bifunctional electrolyte additives in lithium-ion batteries, enhancing battery safety and performance (Chen & Amine, 2007).

  • Synthesis of Pharmaceuticals and Materials : Its derivatives are used in the pharmaceutical industry and material science, as seen in the synthesis of trifluorobenzoic acid, a valuable synthetic intermediate (Deng et al., 2015).

  • Radiofluorination in Medical Imaging : These compounds have applications in medical imaging, such as in the synthesis of [18F]Arenes for PET radiotracers (Mossine et al., 2015).

  • Catalysis in Organic Reactions : They are used in catalytic reactions like Suzuki-Miyaura coupling, demonstrating their significance in chemical synthesis (Kinzel et al., 2010).

Safety And Hazards

2,5-Difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

2,5-Difluorophenylboronic acid has potential applications in the development of therapeutic agents for the treatment of influenza infections . Its use in Suzuki-Miyaura cross-coupling reactions also suggests potential applications in the synthesis of various organic compounds .

properties

IUPAC Name

(2,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOJGSDLJNUAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370226
Record name 2,5-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorophenylboronic acid

CAS RN

193353-34-3
Record name 2,5-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluorophenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
JT Gozdalik, A Adamczyk-Woźniak… - Pure and Applied …, 2018 - degruyter.com
Rapid development of research on the chemistry of boronic acids is connected with their applications in organic synthesis, analytical chemistry, materials’ chemistry, biology and …
Number of citations: 15 www.degruyter.com
J Yan, G Springsteen, S Deeter, B Wang - Tetrahedron, 2004 - Elsevier
In our continuing efforts into designing boronic acid-based sensors that recognize cell-surface carbohydrates, it has been necessary to examine various factors that affect the binding …
Number of citations: 827 www.sciencedirect.com
J Yan, H Fang, B Wang - Medicinal research reviews, 2005 - Wiley Online Library
Glycans in the form of glycoproteins or glycolipids play very critical roles in various biological and pathological processes including inflammation, cancer metastasis, immune reactions, …
Number of citations: 208 onlinelibrary.wiley.com
CD Cox, PJ Coleman, MJ Breslin… - Journal of medicinal …, 2008 - ACS Publications
Inhibition of kinesin spindle protein (KSP) is a novel mechanism for treatment of cancer with the potential to overcome limitations associated with currently employed cytotoxic agents. …
Number of citations: 158 pubs.acs.org
AC Negrete-Raymond, B Weder… - Applied and …, 2003 - Am Soc Microbiol
Arthrobacter sp. strain PBA metabolized phenylboronic acid to phenol. The oxygen atom in phenol was shown to be derived from the atmosphere using 18 O 2 . 1-Naphthalene-, 2-…
Number of citations: 36 journals.asm.org
ID Madura, K Czerwinska, D Sołdańska - Crystal growth & design, 2014 - ACS Publications
An analysis of crystal structures of a series of fluoro-substituted phenylboronic acids is presented. Interplay between the structure of a basic H-bonded dimeric R 2 2 (8) synthon and a …
Number of citations: 28 pubs.acs.org
M Akram, M Adeel, M Khalid, MN Tahir… - Journal of Molecular …, 2018 - Elsevier
Carbon-carbon coupling play a vital role in the synthetic field of organic chemistry. Two novel pyridine derivatives: 3-bromo-5-(2,5-difluorophenyl)pyridine (1) and 3,5-bis(naphthalen-1-…
Number of citations: 69 www.sciencedirect.com
SH Lim, CJ Musto, E Park, W Zhong, KS Suslick - Organic letters, 2008 - ncbi.nlm.nih.gov
Molecular recognition of sugars and a practical method to detect and discriminate among a large number of such similar analytes remain substantial scientific challenges. We report …
Number of citations: 136 www.ncbi.nlm.nih.gov
W Zhang, C Ai, K Wang, J Guo… - Asian Journal of Organic …, 2023 - Wiley Online Library
Carbonylation with CO surrogates is one of the most common methods for introduction of carbonyl groups in ketone synthesis. However, arylhydrazides have not been used as an aryl …
Number of citations: 2 onlinelibrary.wiley.com
JS Hansen, JB Christensen, JF Petersen… - Sensors and Actuators B …, 2012 - Elsevier
Tight control of blood glucose is the most important goal in the treatment of diabetes mellitus. This limits the long term consequences, which include damage to the heart, eyes, kidneys, …
Number of citations: 132 www.sciencedirect.com

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